Benzoic acid, 3,3'-[(2,5-dimethyl-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(2-chloroethyl) ester
Description
This compound is a highly complex aromatic molecule featuring multiple functional groups, including diazenyl (-N=N-), chloroethyl esters, hydroxyl (-OH), and carbamoyl (-NHCO-) moieties.
Properties
CAS No. |
68259-05-2 |
|---|---|
Molecular Formula |
C50H42Cl2N6O8 |
Molecular Weight |
925.8 g/mol |
IUPAC Name |
2-chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate |
InChI |
InChI=1S/C50H42Cl2N6O8/c1-27-16-17-33(49(63)65-20-18-51)26-41(27)55-57-43-34-13-7-5-11-31(34)24-37(45(43)59)47(61)53-39-22-30(4)40(23-29(39)3)54-48(62)38-25-32-12-6-8-14-35(32)44(46(38)60)58-56-42-28(2)10-9-15-36(42)50(64)66-21-19-52/h5-17,22-26,59-60H,18-21H2,1-4H3,(H,53,61)(H,54,62) |
InChI Key |
POKDDGKLRIMTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCCCl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4C)NC(=O)C5=CC6=CC=CC=C6C(=C5O)N=NC7=C(C=CC(=C7)C(=O)OCCCl)C)C)O |
Origin of Product |
United States |
Biological Activity
The compound 2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a diazenyl group, which is known for its role in various biological activities, including anti-cancer properties. The presence of multiple aromatic rings and functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Anticancer Properties
Research indicates that compounds with diazenyl moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.
Table 1: Summary of Anticancer Activities
| Compound Structure | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Diazenyl Compounds | Induction of ROS, Caspase Activation | Various Cancers | |
| Similar Aromatic Compounds | DNA Intercalation | Breast Cancer |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Compounds with similar naphthalene derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition can be crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.
Table 2: Summary of Anti-inflammatory Effects
| Compound Structure | Inflammatory Cytokine Inhibition | Disease Model | Reference |
|---|---|---|---|
| Naphthalene Derivatives | TNF-alpha, IL-6 | Rheumatoid Arthritis Model | |
| Benzamide Derivatives | IL-1beta | Inflammatory Bowel Disease Model |
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The planar structure of the aromatic rings allows for intercalation between DNA base pairs, potentially disrupting replication and transcription.
- Enzyme Inhibition : The presence of hydroxyl groups may facilitate interactions with enzymes involved in metabolic pathways, leading to altered cellular responses.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and proliferation, particularly in cancer cells.
Case Study 1: Anticancer Activity in Breast Cancer Cell Lines
A study conducted on various breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of apoptosis markers and decreased expression of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Activity in Animal Models
In a controlled animal study, administration of the compound resulted in a marked reduction in inflammation markers in models of induced arthritis. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
Scientific Research Applications
The compound 2-Chloroethyl 2-[[3-[[4-[[4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]-2,5-dimethylphenyl]carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-3-methylbenzoate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental studies.
Anticancer Activity
Research indicates that compounds with diazenyl and naphthalene moieties exhibit significant anticancer properties. The structure of this compound suggests potential interactions with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways .
Antimicrobial Properties
The presence of chloroethyl and diazenyl groups in the compound may enhance its antimicrobial efficacy. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens. This suggests that the compound could be explored as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Drug Delivery Systems
The unique chemical structure allows for modifications that can improve solubility and stability, making it a candidate for drug delivery systems. The incorporation of naphthalene derivatives has been linked to enhanced cellular uptake and targeted delivery capabilities, which are crucial for effective therapeutic outcomes .
Dyes and Pigments
The compound's vibrant color properties suggest its potential use as a dye or pigment. Its structural components align with known characteristics of dyes used in textiles and coatings. The stability of such compounds under various environmental conditions is essential for practical applications in industries ranging from fashion to automotive .
Fluorescent Materials
Given the presence of aromatic rings and potential for electronic transitions, this compound could be utilized in the development of fluorescent materials. Such materials are valuable in various applications, including sensors, bioimaging, and optoelectronics .
Bioremediation
Compounds similar to this one have been studied for their ability to degrade pollutants in environmental settings. The chlorinated components may facilitate interactions with organic pollutants, potentially leading to their breakdown through bioremediation processes. This application is particularly relevant for addressing contamination from industrial activities .
Toxicological Studies
Understanding the environmental impact of chlorinated compounds is crucial. This compound's structure warrants investigation into its toxicity profiles and ecological effects, especially regarding aquatic life and soil microorganisms. Such studies are essential for assessing risks associated with its use in industrial applications .
Data Tables
| Application Area | Potential Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Induces apoptosis, combats antibiotic resistance |
| Materials Science | Dyes, pigments, fluorescent materials | Vibrant colors, stability under environmental stress |
| Environmental Studies | Bioremediation, toxicological assessments | Pollution degradation, ecological risk assessment |
Case Studies
- Anticancer Activity : A study on diazenyl compounds showed promising results against breast cancer cell lines, indicating that structural modifications could enhance efficacy.
- Antimicrobial Properties : Research demonstrated that naphthalene derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting a pathway for developing new antibiotics.
- Environmental Impact : A case study highlighted the degradation of chlorinated compounds in contaminated water bodies through bioremediation techniques, emphasizing the need for further research on this compound's environmental safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Functional Group Analysis
The compound shares structural motifs with several classes of aromatic derivatives:
- Diazo Dyes: Compounds like 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide (Example 6 in ) utilize diazenyl groups for conjugation and color properties. However, the target compound’s dual diazenyl linkages and naphthalene systems enhance π-π stacking and thermal stability compared to simpler pyrazine-based analogs .
- Halogenated Aromatics : Chlorinated analogs such as Chlorothen () demonstrate that halogen substitution improves bioactivity and reduces toxicity. The target compound’s 2-chloroethoxycarbonyl groups may similarly enhance its pharmacokinetic profile .
- Hydroxynaphthalene Derivatives : Compounds like 3-hydroxynaphthalene-2-carbonyl derivatives () share the hydroxyl-naphthalene core, which is critical for hydrogen bonding and solubility in polar solvents.
Physicochemical Properties
Research Findings and Trends
- Structure-Activity Relationships (SAR) : The "similar and analogy regulation" () applies here: halogenation and hydroxylation patterns correlate with enhanced stability and bioactivity, as seen in Chlorothen .
- Lessons from atmospheric VOC studies () suggest monitoring degradation pathways .
- Academic Relevance : Courses like CHEM 261H at UNC-Chapel Hill () emphasize the importance of understanding such complex structures for drug design and materials science .
Preparation Methods
General Synthetic Strategy for Complex Azo and Chloroethyl Ester Compounds
The preparation of such complex compounds typically involves multi-step organic synthesis, including:
- Formation of azo linkages via diazotization and azo coupling reactions.
- Esterification reactions to introduce chloroethyl ester functionalities.
- Amide bond formation to link aromatic amines and carboxylic acid derivatives.
- Protection and deprotection steps to control reactive groups during synthesis.
- Purification steps such as column chromatography and recrystallization.
Preparation of Azo Linkages
Azo compounds are commonly synthesized by diazotization of aromatic amines followed by coupling with activated aromatic compounds such as phenols or naphthols. This process involves:
- Diazotization: Treatment of aromatic amines with nitrous acid (generated in situ from sodium nitrite and acid) at low temperatures (0–5 °C) to form diazonium salts.
- Coupling: Reaction of the diazonium salt with phenolic or aromatic amine coupling agents under controlled pH to form azo bonds (–N=N–).
This step is critical for compounds containing multiple azo groups, such as the title compound with two diazenyl linkages connecting aromatic systems.
Introduction of Chloroethyl Ester Groups
The chloroethyl ester moiety (–O–CH2–CH2–Cl) is typically introduced by esterification of carboxylic acid groups with 2-chloroethanol or via reaction with 2-chloroethyl chloroformate. Common methods include:
- Direct esterification of carboxylic acids with 2-chloroethanol in the presence of acid catalysts.
- Use of chloroethyl chloroformate as an acylating agent to form chloroethyl esters under mild conditions.
- Protection of hydroxyl groups to prevent side reactions during esterification.
Amide Bond Formation
The compound contains amide linkages connecting aromatic amines and acid derivatives. Amide bonds are generally formed by:
- Activation of carboxylic acid groups using coupling reagents such as carbodiimides (e.g., DCC, EDC) or acid chlorides.
- Reaction with aromatic amines under controlled temperature and solvent conditions.
- Purification to remove coupling reagents and by-products.
Representative Preparation Route (Inferred from Related Literature and Patent Analysis)
Based on the analysis of related azo dye syntheses and complex aromatic ester preparations, a plausible synthetic route includes:
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Synthesis of 5-(2-chloroethoxycarbonyl)-2-methylphenyl diazonium salt | Diazotization of 5-amino-2-methylbenzoic acid derivative followed by esterification with 2-chloroethanol | Low temperature (0–5 °C), acidic medium |
| 2 | Azo coupling | Coupling of diazonium salt with 3-hydroxynaphthalene-2-carbonyl amine derivatives | pH control (usually alkaline), cold conditions |
| 3 | Amide bond formation | Coupling carboxyl groups with aromatic amines (e.g., 2,5-dimethylphenylamine) | Use of coupling reagents (DCC, EDC), anhydrous solvents |
| 4 | Formation of second azo linkage | Diazotization and coupling to attach second diazenyl group to 2-hydroxynaphthalen-1-yl moiety | Similar diazotization and coupling conditions |
| 5 | Final esterification | Introduction of 2-chloroethyl ester on terminal benzoate group | Acid catalysis or chloroformate reagents |
| 6 | Purification | Column chromatography, recrystallization | Silica gel, solvent systems like ethyl acetate/hexane |
Detailed Research Findings and Notes
- The azo coupling reactions require precise pH and temperature control to avoid side reactions and ensure regioselectivity, especially given the multiple aromatic rings and substituents involved.
- Esterification with 2-chloroethanol or chloroethyl chloroformate is favored under mild conditions to maintain azo and amide bond integrity.
- Protection of hydroxyl groups (e.g., phenolic OH on naphthalene) may be necessary during certain steps to avoid unwanted side reactions.
- Purification is challenging due to the compound’s complexity and requires multiple chromatographic steps to achieve high purity.
Summary Table of Key Preparation Steps and Conditions
| Preparation Step | Reagents/Conditions | Purpose/Outcome | Challenges |
|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | Formation of diazonium salts | Temperature control, stability of salts |
| Azo coupling | Phenolic or amino coupling partners, pH 8–10 | Formation of azo bonds | Regioselectivity, side reactions |
| Esterification | 2-chloroethanol, acid catalyst or chloroethyl chloroformate | Introduction of chloroethyl ester groups | Avoid hydrolysis, maintain azo stability |
| Amide bond formation | DCC or EDC, aromatic amines, anhydrous solvents | Formation of amide linkages | Removal of coupling reagents, side products |
| Protection/deprotection | TBDMS-Cl, acetylation, or other protecting groups | Protect reactive hydroxyl groups | Additional steps, yield loss |
| Purification | Silica gel chromatography, recrystallization | Isolation of pure compound | Complexity due to multiple functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodology : The compound contains diazenyl and carbamoyl groups, suggesting multi-step synthesis involving diazonium coupling (for azo bonds) and carbamoylation. A typical approach involves:
Diazotization : Reacting aromatic amines with nitrous acid (HNO₂) to form diazonium salts .
Coupling : Introducing hydroxyl-naphthalene derivatives under alkaline conditions to stabilize intermediates .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) to isolate high-purity product .
- Key Challenges : Competing side reactions (e.g., over-oxidation of hydroxyl groups) require strict pH control (pH 8–9) and low temperatures (0–5°C) during diazonium formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- UV-Vis : Confirm π→π* transitions in azo groups (λ~400–500 nm) .
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹ for carbamoyl, ~1740 cm⁻¹ for ester) and hydroxyl groups (~3200–3400 cm⁻¹) .
- NMR : ¹H NMR resolves methyl and aromatic protons; ¹³C NMR confirms carbonyl and quaternary carbons. Deuterated DMSO is ideal for solubility .
Q. How can solubility and stability be improved for in vitro studies?
- Methodology :
- Solubility : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, employ surfactants (e.g., Tween-80) or cyclodextrin encapsulation .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of ester groups. Monitor degradation via TLC or LC-MS weekly .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of diazenyl and carbamoyl groups in this compound?
- Methodology :
- Kinetic Studies : Use stopped-flow spectroscopy to track diazonium coupling rates under varying pH and temperature .
- Computational Modeling : Apply DFT (Density Functional Theory) to simulate electron density maps for carbamoyl groups, predicting nucleophilic attack sites .
- Contradictions : Some studies suggest carbamoyl hydrolysis dominates at pH > 10 , while others report stability under alkaline conditions . Resolve by conducting pH-dependent stability assays .
Q. How does the compound’s structure influence its bioactivity in drug discovery?
- Methodology :
- SAR (Structure-Activity Relationship) : Synthesize analogs with modified substituents (e.g., replacing chloroethyl with methyl groups) and compare bioactivity .
- Target Binding : Perform molecular docking (AutoDock Vina) using crystallographic data of target proteins (e.g., kinases) to identify binding affinities .
- Case Study : Similar chlorophenyl derivatives show anti-inflammatory activity via COX-2 inhibition . Test this compound in COX-2 enzyme assays.
Q. What computational tools can predict its environmental fate or toxicity?
- Methodology :
- QSAR (Quantitative Structure-Activity Relationship) : Use EPI Suite or TEST software to estimate biodegradation half-life and LC50 values .
- COMSOL Multiphysics : Model transport mechanisms (e.g., adsorption in soil) by inputting logP (partition coefficient) and pKa values .
Experimental Design & Data Analysis
Q. How to design experiments resolving contradictory data on reaction yields?
- Methodology :
- Factorial Design : Vary parameters (temperature, solvent, catalyst) systematically using a 2³ factorial matrix. Analyze via ANOVA to identify significant factors .
- DoE (Design of Experiments) : Optimize conditions using response surface methodology (RSM) for maximum yield .
- Example : Conflicting reports on carbamoylation efficiency (60–85% yields ) may arise from solvent purity. Test with HPLC-grade vs. technical-grade DMF.
Q. What advanced separation techniques are suitable for isolating intermediates?
- Methodology :
- Membrane Technology : Use nanofiltration membranes (MWCO 500 Da) to separate low-molecular-weight byproducts .
- HPLC-MS : Couple preparative HPLC with mass detection for real-time tracking of intermediates .
Tables for Key Comparisons
Table 1 : Comparison of Synthetic Routes for Azo-Carbamoyl Compounds
| Parameter | Diazonium Coupling | Carbamoylation |
|---|---|---|
| Yield Range | 70–85% | 60–75% |
| Critical pH | 8–9 | 6–7 |
| Key Side Product | Over-oxidized naphthol | Hydrolyzed ester |
Table 2 : Computational Tools for Structural Analysis
| Tool | Application | Reference |
|---|---|---|
| COMSOL Multiphysics | Reaction kinetics modeling | |
| AutoDock Vina | Protein-ligand docking | |
| EPI Suite | Environmental persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
